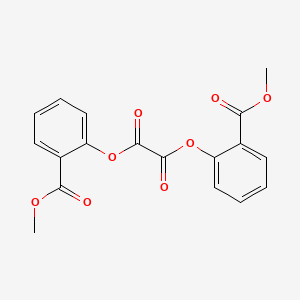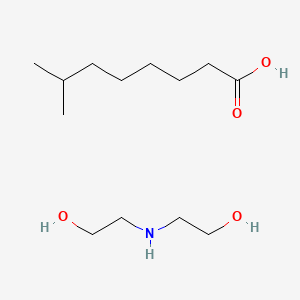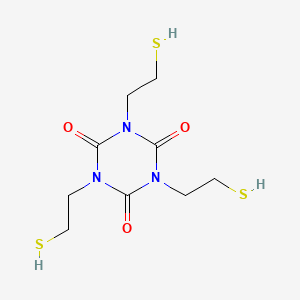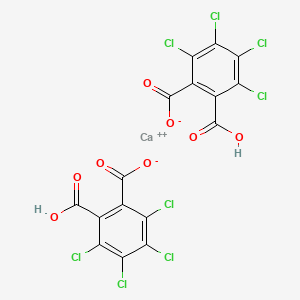
Calcium hydrogen 3,4,5,6-tetrachlorophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium hydrogen 3,4,5,6-tetrachlorophthalate is a chemical compound with the molecular formula C16H2CaCl8O8 and a molecular weight of 645.88 g/mol . It is known for its unique structure, which includes multiple chlorine atoms attached to a phthalate backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium hydrogen 3,4,5,6-tetrachlorophthalate typically involves the reaction of 3,4,5,6-tetrachlorophthalic acid with calcium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Calcium hydrogen 3,4,5,6-tetrachlorophthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various organic nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrachlorophthalic anhydride, while reduction could produce tetrachlorophthalic acid .
Scientific Research Applications
Calcium hydrogen 3,4,5,6-tetrachlorophthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Mechanism of Action
The mechanism by which calcium hydrogen 3,4,5,6-tetrachlorophthalate exerts its effects involves interactions with molecular targets and pathways. The compound can interact with enzymes and proteins, altering their activity and function. These interactions can lead to various biological effects, including antimicrobial activity and modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Calcium hydrogen phthalate: Similar structure but lacks the chlorine atoms.
Calcium hydrogen 3,4,5,6-tetrachlorobenzoate: Similar structure but different functional groups.
Calcium hydrogen 3,4,5,6-tetrachlorophthalic anhydride: An anhydride form of the compound.
Uniqueness
Calcium hydrogen 3,4,5,6-tetrachlorophthalate is unique due to the presence of multiple chlorine atoms, which impart distinctive chemical properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill .
Properties
CAS No. |
94275-90-8 |
|---|---|
Molecular Formula |
C16H2CaCl8O8 |
Molecular Weight |
645.9 g/mol |
IUPAC Name |
calcium;2-carboxy-3,4,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/2C8H2Cl4O4.Ca/c2*9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;/h2*(H,13,14)(H,15,16);/q;;+2/p-2 |
InChI Key |
UORLIJOZQJVHRZ-UHFFFAOYSA-L |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-])C(=O)O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


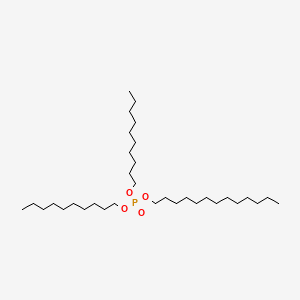
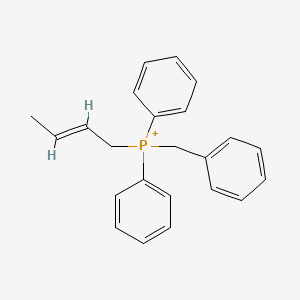
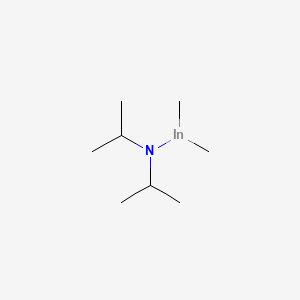
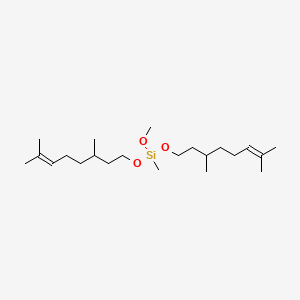

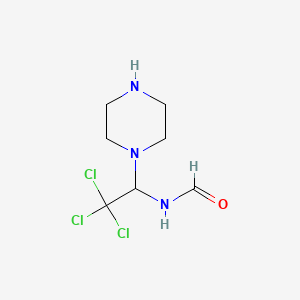
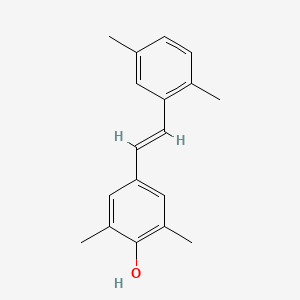
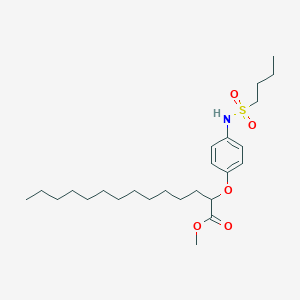

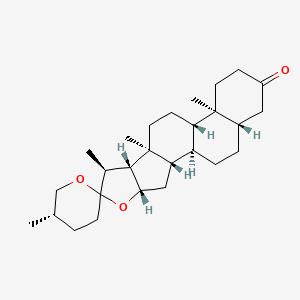
![19-azadecacyclo[20.11.1.14,8.02,20.03,18.05,33.010,15.023,28.030,34.016,35]pentatriaconta-1(33),2(20),3(18),4,6,8(35),10,12,14,16,21,23,25,27,30(34),31-hexadecaene-9,29-dione](/img/structure/B12666016.png)
